(5Z)-5-[4-(benzyloxy)benzylidene]-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound “(5Z)-5-[4-(benzyloxy)benzylidene]-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core. Key structural attributes include a 4-(benzyloxy)benzylidene moiety at the 5-position and a 3-methylphenyl group at the 2-position (Fig. 1). This compound belongs to a class of Z-configured benzylidene derivatives, which are synthesized via condensation reactions between substituted benzaldehydes and thiazolo-triazolone precursors under mild acidic conditions (e.g., acetic acid/sodium acetate) .
Properties
Molecular Formula |
C25H19N3O2S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(5Z)-2-(3-methylphenyl)-5-[(4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H19N3O2S/c1-17-6-5-9-20(14-17)23-26-25-28(27-23)24(29)22(31-25)15-18-10-12-21(13-11-18)30-16-19-7-3-2-4-8-19/h2-15H,16H2,1H3/b22-15- |
InChI Key |
AEZQEPVBVWWCEV-JCMHNJIXSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OCC5=CC=CC=C5)/SC3=N2 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[4-(benzyloxy)benzylidene]-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzylidene group, converting it into a benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products:
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of 4-(benzyloxy)benzyl-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(5Z)-5-[4-(benzyloxy)benzylidene]-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-[4-(benzyloxy)benzylidene]-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects :
- Electron-withdrawing groups (e.g., 2-F in 2a ) vs. electron-donating groups (e.g., 2-OCH₃ in 2b ) influence melting points and spectral shifts. For example, the methoxy group in 2b downfield-shifts the =CH proton to δ 8.34 compared to δ 8.19 in 2a .
- Bulky substituents (e.g., 4-(benzyloxy) in the target compound) may reduce reaction yields due to steric hindrance during synthesis, as seen in lower yields for bulkier analogs like 2d (53%) .
Synthetic Yields: Yields range from 44–90% for similar compounds, depending on substituent reactivity and reaction conditions . The diethylamino-substituted 2e achieved the highest yield (67%), likely due to enhanced solubility of intermediates .
Biological Relevance :
- Analogs with indole or methoxy groups (e.g., compounds in ) exhibit antibacterial and antifungal activity, suggesting that the target compound’s benzyloxy group—a lipophilic moiety—may enhance membrane permeability .
Research Findings and Implications
Synthetic Methodology: The target compound is likely synthesized via a two-step process: (i) condensation of 4-(benzyloxy)benzaldehyde with a thiazolo-triazolone precursor under reflux (acetic acid/sodium acetate), followed by (ii) functionalization with 3-methylphenylamine . Mild reaction conditions (room temperature to reflux) and methanol as a solvent are preferred to preserve the Z-configuration .
Physicochemical Trends: Methoxy and allyloxy substituents (2b, 2c) result in lower melting points (133–198°C) compared to acetoxy or diethylamino derivatives (2d, 2e: 211–234°C), likely due to reduced crystallinity .
Structure-Activity Relationships (SAR) :
- Antimicrobial activity in analogs correlates with electron-deficient aromatic rings (e.g., fluoro or nitro groups) and hydrogen-bonding motifs (e.g., hydroxyl or carboxylic acid groups) . The target compound’s 4-benzyloxy group may offer a balance between lipophilicity and steric tolerance.
Biological Activity
The compound (5Z)-5-[4-(benzyloxy)benzylidene]-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex heterocyclic organic molecule that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties supported by recent research findings.
Chemical Structure and Properties
The compound features a thiazolo-triazole framework with functional groups that enhance its reactivity and biological interactions. The presence of the benzyloxy and 3-methylphenyl substituents contributes to its unique chemical properties. The thiazolo-triazole structure is known for participating in various biochemical reactions, making it a versatile candidate for drug development.
1. Anti-inflammatory Activity
Research has indicated that compounds with a thiazolo-triazole framework exhibit significant anti-inflammatory properties. Molecular docking studies suggest that This compound effectively binds to cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in inflammation pathways. Binding affinity studies reveal stable interactions with key amino acids in the active site of these enzymes, indicating potential as an anti-inflammatory agent .
2. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown that it exhibits significant inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
3. Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Studies indicate that it can inhibit cell proliferation in cancer cell lines such as breast and colon cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest at specific phases. For instance, analogs of this compound have shown IC50 values lower than standard chemotherapeutics like doxorubicin .
Case Study 1: Anti-Melanogenic Effects
A study focusing on the anti-melanogenic effects of similar compounds found that exposure to concentrations of 5 µM resulted in significant reductions in tyrosinase activity—an enzyme crucial for melanin production. The tested analogs exhibited stronger inhibitory effects than kojic acid, a common skin-lightening agent .
| Compound | Concentration (µM) | Tyrosinase Activity Reduction (%) |
|---|---|---|
| Analog 1 | 5 | 16 |
| Analog 2 | 10 | 32 |
| Analog 3 | 25 | 45 |
Case Study 2: Cytotoxicity Assessment
In cytotoxicity assessments using B16F10 murine melanoma cells, certain analogs were evaluated for their effects on cell viability. Results indicated that while some analogs did not exhibit cytotoxicity at concentrations up to 20 µM, others showed significant cytotoxic effects at lower concentrations .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be significantly influenced by structural modifications. Variations in substituents on the thiazolo-triazole framework have been shown to alter binding efficiency and biological activity. For example:
| Structural Variation | Biological Activity |
|---|---|
| Hydroxyl group addition | Enhanced tyrosinase inhibition |
| Methyl substitution | Increased cytotoxicity against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
